Cas no 89289-97-4 (2-Hydroxyestradiol-17beta-glucuronide)

2-Hydroxyestradiol-17beta-glucuronide 化学的及び物理的性質
名前と識別子
-
- (17beta)-2,3-Dihydroxyestra-1,3,5(10)-trien-17-yl beta-D-glucopyranosiduronic acid
- 2-Hydroxyestradiol-17beta-glucuronide
-
- インチ: 1S/C24H32O9/c1-24-7-6-11-12(3-2-10-8-15(25)16(26)9-13(10)11)14(24)4-5-17(24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h8-9,11-12,14,17-21,23,25-29H,2-7H2,1H3,(H,30,31)/t11-,12+,14-,17-,18-,19-,20+,21-,23?,24-/m0/s1
- InChIKey: VIRKUHAVNHFJLR-JVKHBCKKSA-N
- SMILES: C1(=CC2=C(C=C1O)[C@]1([H])[C@]([H])([C@@]3([H])[C@@](CC1)(C)[C@@H](OC1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)CC3)CC2)O
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.088 g/l)(25ºC)、
2-Hydroxyestradiol-17beta-glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MH45070-5 mg |
2-Hydroxyestradiol-17-O-b-D-glucuronide |
89289-97-4 | 5mg |
$3,118.50 | 2023-01-03 | ||
Biosynth | MH45070-2 mg |
2-Hydroxyestradiol-17-O-b-D-glucuronide |
89289-97-4 | 2mg |
$2,194.50 | 2023-01-03 | ||
Biosynth | MH45070-1 mg |
2-Hydroxyestradiol-17-O-b-D-glucuronide |
89289-97-4 | 1mg |
$1,663.20 | 2023-01-03 | ||
Biosynth | MH45070-10 mg |
2-Hydroxyestradiol-17-O-b-D-glucuronide |
89289-97-4 | 10mg |
$4,677.80 | 2023-01-03 |
2-Hydroxyestradiol-17beta-glucuronide 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-Hydroxyestradiol-17beta-glucuronideに関する追加情報
2-Hydroxyestradiol-17beta-glucuronide (CAS No. 89289-97-4): A Comprehensive Overview
2-Hydroxyestradiol-17beta-glucuronide, identified by its Chemical Abstracts Service number CAS No. 89289-97-4, is a significant metabolite in the biotransformation of estradiol, a primary female sex hormone. This compound has garnered considerable attention in recent years due to its potential roles in various physiological and pathological processes. The glucuronide conjugation form not only influences the metabolic fate of estradiol but also participates in its excretion, making it a critical marker in both clinical and research settings.
The glucuronidation of estradiol primarily occurs in the liver, where UDP-glucuronosyltransferases (UGTs) play a pivotal role. Among these enzymes, UGT1A1 and UGT1A3 are particularly known for their involvement in the glucuronidation of estrogenic compounds. The formation of 2-hydroxyestradiol-17beta-glucuronide is a crucial step in the detoxification pathway of estradiol, ensuring its safe removal from the body. This process is essential for maintaining hormonal balance and preventing potential adverse effects associated with estrogen accumulation.
Recent studies have highlighted the importance of 2-hydroxyestradiol-17beta-glucuronide in the context of breast cancer research. Estradiol itself is a well-known risk factor for estrogen receptor-positive (ER+) breast cancers. The metabolite profile, including the levels of 2-hydroxyestradiol-17beta-glucuronide, has been shown to influence tumor growth and response to therapy. For instance, higher levels of 2-hydroxyestradiol have been associated with a more favorable prognosis in ER+ breast cancer patients, suggesting that it may serve as a biomarker for therapeutic response and disease outcome.
In addition to its role in cancer research, 2-hydroxyestradiol-17beta-glucuronide has been implicated in other health conditions. For example, studies have suggested that alterations in estrogen metabolism, including changes in the levels of this metabolite, may contribute to the development of cardiovascular diseases. The glucuronide form of estradiol is thought to play a role in modulating vascular tone and inflammation, processes that are often dysregulated in cardiovascular pathologies.
The pharmacokinetic behavior of 2-hydroxyestradiol-17beta-glucuronide is another area of active investigation. Its conjugated form enhances water solubility, facilitating renal excretion. However, the exact pathways and rates of excretion can vary among individuals due to genetic polymorphisms in UGT enzymes. These variations can lead to differences in drug efficacy and side effects, making it essential to consider metabolic profiles when designing personalized medicine approaches.
Advances in analytical techniques have enabled more precise quantification of 2-hydroxyestradiol-17beta-glucuronide in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is particularly effective for detecting and quantifying this metabolite with high sensitivity and specificity. Such methods are crucial for clinical diagnostics and for monitoring patients undergoing hormone therapy or treatment for estrogen-related disorders.
The therapeutic potential of targeting pathways involving 2-hydroxyestradiol-17beta-glucuronide is also being explored. Given its role in estrogen metabolism, modulating the activity of UGT enzymes could offer a strategy for managing estrogen-related conditions. For example, inhibiting certain UGT isoforms might alter the balance between active and inactive estrogen metabolites, potentially reducing the risk of estrogen-dependent cancers.
In conclusion, 2-hydroxyestradiol-17beta-glucuronide (CAS No. 89289-97-4) is a multifaceted compound with significant implications in both health and disease. Its involvement in estrogen metabolism underscores its importance as a biomarker and potential therapeutic target. As research continues to uncover new insights into its biological functions, this compound will likely remain at the forefront of investigations into hormonal regulation and disease mechanisms.
89289-97-4 (2-Hydroxyestradiol-17beta-glucuronide) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 1806532-52-4(2,4-Diiodopyridine-5-sulfonyl chloride)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)




